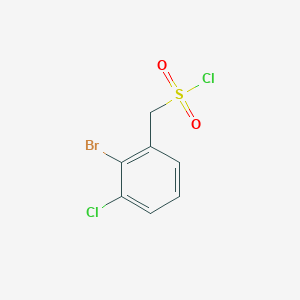![molecular formula C21H14ClFN4O3 B2622257 N-butyl-1-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide CAS No. 1113106-24-3](/img/structure/B2622257.png)
N-butyl-1-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It may include substitution reactions, addition reactions, elimination reactions, etc .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. The pKa values, which describe the acidity of a molecule, could also be determined .Scientific Research Applications
N-butyl-1-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide 41-2272 has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various physiological processes in the body, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. This compound 41-2272 has been studied in the context of various diseases, including pulmonary hypertension, heart failure, and cancer.
Mechanism of Action
Target of action
The compound contains an oxadiazole ring, which is a heterocyclic compound. Oxadiazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, the targets of “2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-fluorophenyl)acetamide” could be one or more proteins involved in these pathways.
Mode of action
Many oxadiazole derivatives are known to interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-fluorophenyl)acetamide” might affect. Given the wide range of activities associated with oxadiazole derivatives, it’s likely that multiple pathways could be involved .
Result of action
Without specific studies on “2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-fluorophenyl)acetamide”, it’s difficult to say what the molecular and cellular effects of its action might be. Based on the activities associated with oxadiazole derivatives, it could potentially have effects such as inhibiting the growth of cancer cells, reducing inflammation, or combating infections .
Advantages and Limitations for Lab Experiments
N-butyl-1-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide 41-2272 has several advantages for use in lab experiments. It is a potent activator of sGC, which makes it a useful tool for studying the role of sGC in various physiological processes. Additionally, this compound 41-2272 has been extensively studied, and its effects are well-characterized. However, there are also some limitations to the use of this compound 41-2272 in lab experiments. It is a complex molecule that requires specialized knowledge and equipment to synthesize. Additionally, it can be expensive to obtain.
Future Directions
There are several future directions for the study of N-butyl-1-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide 41-2272. One area of interest is the potential use of this compound 41-2272 in the treatment of pulmonary hypertension. This compound 41-2272 has been shown to improve pulmonary hemodynamics in animal models of pulmonary hypertension, and further studies are needed to determine its potential as a therapeutic agent. Additionally, this compound 41-2272 has been shown to have anti-proliferative effects in cancer cells, and further studies are needed to determine its potential as a cancer treatment. Finally, there is interest in developing new sGC activators that are more potent and selective than this compound 41-2272.
Synthesis Methods
N-butyl-1-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide 41-2272 can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis method is complex and requires specialized knowledge and equipment. The details of the synthesis method are beyond the scope of this paper.
properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN4O3/c22-15-4-1-13(2-5-15)20-25-21(30-26-20)14-3-10-19(29)27(11-14)12-18(28)24-17-8-6-16(23)7-9-17/h1-11H,12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIIAAVKHMURTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

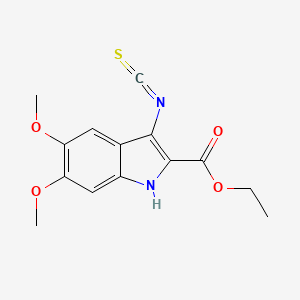
![2-(2-fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2622175.png)

![Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2622180.png)
![N,3-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]butanamide](/img/structure/B2622181.png)
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B2622184.png)
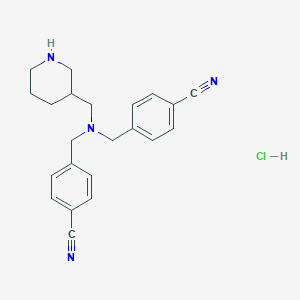

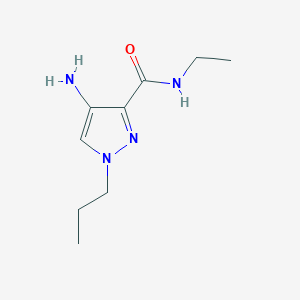
![5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622190.png)
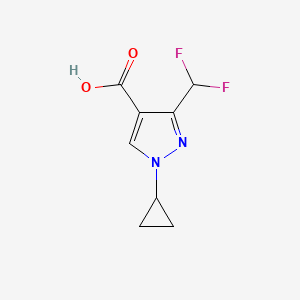
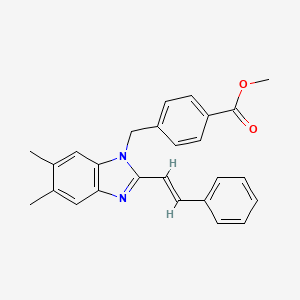
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea](/img/structure/B2622193.png)
